エタンブトール二塩酸塩

概要

説明

Ethambutol dihydrochloride is a medication primarily used to treat tuberculosis. It is often administered in combination with other tuberculosis medications such as isoniazid, rifampicin, and pyrazinamide . Ethambutol dihydrochloride is known for its ability to interfere with the metabolism of bacteria, making it an essential drug in the fight against tuberculosis .

科学的研究の応用

Ethambutol dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the treatment of tuberculosis and other mycobacterial infections, including Mycobacterium avium complex and Mycobacterium kansasii . In addition, it is utilized in transdermal delivery systems for long-duration therapies of tuberculosis, offering promising improvements for patient compliance and treatment efficacy .

作用機序

Ethambutol dihydrochloride, also known as Ethambutol Hydrochloride or Ethambutol HCL, is an antituberculosis agent used in the prophylaxis and treatment of tuberculosis (TB) .

Target of Action

Ethambutol primarily targets the arabinosyltransferases (embA, embB, and embC) in Mycobacterium cells . These enzymes are crucial for the formation of cell wall components arabinogalactan and lipoarabinomannan .

Mode of Action

Once Ethambutol diffuses into Mycobacterium cells, it inhibits the arabinosyltransferases, thereby preventing the formation of arabinogalactan and lipoarabinomannan . This inhibition disrupts the cell wall synthesis and prevents cell division .

Biochemical Pathways

The inhibition of arabinosyltransferases leads to decreased concentrations of arabinogalactan in the cell wall, reducing the number of binding sites for mycolic acid . This results in the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan, a component of a cell surface molecule involved in interaction with host cells, may also be reduced, potentially interfering with mycobacterial interaction with host cells .

Pharmacokinetics

Ethambutol is administered daily and has a long duration of action . It is indicated in combination with other anti-tuberculosis drugs in the treatment of pulmonary tuberculosis . Ethambutol is known to penetrate inflamed meninges to reach therapeutic levels in the cerebrospinal fluid . It also accumulates in erythrocytes .

Result of Action

The primary result of Ethambutol’s action is the inhibition of cell division in Mycobacterium cells due to disruption of cell wall synthesis . This bacteriostatic effect makes Ethambutol effective against Mycobacterium tuberculosis and some other mycobacteria .

Action Environment

The efficacy and stability of Ethambutol can be influenced by various environmental factors. For instance, the presence of isoniazid-resistant strains of Mycobacterium tuberculosis led to the development of Ethambutol . Additionally, the drug’s action can be affected by the patient’s health status, such as inflammation of the meninges .

生化学分析

Biochemical Properties

Ethambutol dihydrochloride is a bacteriostatic agent . It interacts with arabinosyltransferases (embA, embB, and embC), enzymes that are crucial for the formation of the cell wall components arabinogalactan and lipoarabinomannan . By inhibiting these enzymes, Ethambutol dihydrochloride prevents cell division .

Cellular Effects

Ethambutol dihydrochloride diffuses into Mycobacterium cells . Once inside the cell, it inhibits the formation of the cell wall components arabinogalactan and lipoarabinomannan, thereby preventing cell division . Decreased concentrations of arabinogalactan in the cell wall reduces the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan is a component of a cell surface molecule involved in the interaction with host cells . Reduced levels of lipoarabinomannan may interfere with mycobacterial interaction with host cells .

Molecular Mechanism

The molecular mechanism of Ethambutol dihydrochloride involves the inhibition of arabinosyltransferases . These enzymes polymerize arabinose into arabinan and then arabinogalactan, a mycobacterial cell wall constituent . By inhibiting these enzymes, Ethambutol dihydrochloride obstructs the formation of the cell wall, thereby exerting its bacteriostatic activity .

Temporal Effects in Laboratory Settings

The onset of optic neuropathy, a serious side effect of Ethambutol dihydrochloride, is typically 2 to 8 months after starting the drug but may occur anytime from a few days to more than a year after starting . Loss of vision may continue to progress for some weeks after stopping Ethambutol dihydrochloride . It may be a few months before it is clear how much visual recovery there will be .

Dosage Effects in Animal Models

The selection of the ‘right’ animal models remains crucial; the species selected must be relevant (to humans) and sensitive with regard to three basic variables: pharmacodynamics, pharmacokinetics (including metabolism) and the mechanisms underlying the toxicity in the target human diseases .

Metabolic Pathways

Ethambutol dihydrochloride is mainly oxidized by an aldehyde dehydrogenase to an aldehyde metabolite, followed by conversion to the dicarboxylic acid 2,2’- (ethylinediimino)di-butyric acid .

Transport and Distribution

Ethambutol dihydrochloride is a Biopharmaceutics Classification System (BCS) Class III drug with permeability properties approaching the border between BCS Class I and III . This suggests that it can be transported and distributed within cells and tissues.

Subcellular Localization

Ethambutol dihydrochloride diffuses into Mycobacterium cells . Once inside the cell, it inhibits the formation of the cell wall components, thereby preventing cell division . This suggests that Ethambutol dihydrochloride is localized within the cell where it exerts its effects.

準備方法

Synthetic Routes and Reaction Conditions: Ethambutol dihydrochloride can be synthesized through the condensation reaction of (S)-2-aminobutanol and 1,2-dichloroethane in a low-boiling organic solvent . Another method involves reacting butene-1 and chlorine with acetonitrile to yield N-[1-(chloromethyl)propyl]acetimidoyl chloride, which is then hydrolyzed to N-[1-(chloromethyl)propyl]-acetamide and further to dl-2-amino-1-butanol .

Industrial Production Methods: The industrial production of Ethambutol dihydrochloride involves the use of (S)-2-aminobutanol and 1,2-dichloroethane, with the reaction carried out in a low-boiling organic solvent. This method is noted for its simplicity, safety, stability, low cost, and high practical value in the industry .

化学反応の分析

Types of Reactions: Ethambutol dihydrochloride undergoes various chemical reactions, including oxidation and substitution reactions. It is mainly oxidized by an aldehyde dehydrogenase to an aldehyde metabolite, followed by conversion to the dicarboxylic acid 2,2’-(ethylinediimino)di-butyric acid .

Common Reagents and Conditions: Common reagents used in the synthesis of Ethambutol dihydrochloride include (S)-2-aminobutanol, 1,2-dichloroethane, butene-1, chlorine, and acetonitrile . The reactions are typically carried out under controlled conditions to ensure the stability and purity of the final product.

Major Products Formed: The major products formed from the reactions involving Ethambutol dihydrochloride include the dicarboxylic acid 2,2’-(ethylinediimino)di-butyric acid and other intermediate compounds such as N-[1-(chloromethyl)propyl]acetimidoyl chloride .

類似化合物との比較

- Isoniazid

- Rifampicin

- Pyrazinamide

- Azithromycin

- Rifampin

Comparison: Ethambutol dihydrochloride is unique in its mechanism of action, specifically targeting arabinosyl transferase, whereas other similar compounds like isoniazid and rifampicin have different targets and mechanisms. Isoniazid inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, while rifampicin inhibits bacterial RNA synthesis . This uniqueness makes Ethambutol dihydrochloride a valuable component of combination therapy for tuberculosis.

特性

CAS番号 |

1070-11-7 |

|---|---|

分子式 |

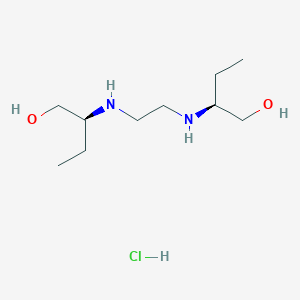

C10H26Cl2N2O2 |

分子量 |

277.23 g/mol |

IUPAC名 |

[(2S)-1-hydroxybutan-2-yl]-[2-[[(2S)-1-hydroxybutan-2-yl]azaniumyl]ethyl]azanium;dichloride |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 |

InChIキー |

AUAHHJJRFHRVPV-BZDVOYDHSA-N |

SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl |

異性体SMILES |

CC[C@@H](CO)[NH2+]CC[NH2+][C@@H](CC)CO.[Cl-].[Cl-] |

正規SMILES |

CCC(CO)[NH2+]CC[NH2+]C(CC)CO.[Cl-].[Cl-] |

外観 |

White to off-white crystalline powder. |

Key on ui other cas no. |

22196-75-4 1070-11-7 |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

>41.6 [ug/mL] (The mean of the results at pH 7.4) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dexambutol EMB Fatol EMB Hefa EMB-Fatol EMB-Hefa Etambutol Llorente Ethambutol Ethambutol Hydrochloride Etibi Hydrochloride, Ethambutol Llorente, Etambutol Miambutol Myambutol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ethambutol Hydrochloride against Mycobacterium tuberculosis?

A1: Ethambutol Hydrochloride targets the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. Specifically, it inhibits the enzymes arabinosyl transferases, which are responsible for incorporating arabinose into arabinogalactan. [] This disruption weakens the cell wall, ultimately leading to bacterial death. []

Q2: How effective is Ethambutol Hydrochloride in treating tuberculosis, and what other drugs is it typically combined with?

A2: Ethambutol Hydrochloride is most effective when used in combination with other anti-tuberculosis drugs like rifampicin, isoniazid, and pyrazinamide. [, , , ] This multi-drug approach is essential for achieving optimal bactericidal activity, preventing the emergence of drug resistance, and ensuring treatment success. [, ]

Q3: Does the route of administration affect the efficacy of Ethambutol Hydrochloride?

A3: Research suggests that intravenous administration of Ethambutol Hydrochloride can achieve significantly higher serum concentrations compared to oral administration. [] This difference in pharmacokinetic profiles might influence treatment efficacy depending on factors like disease severity and individual patient characteristics.

Q4: Are there any known biomarkers to monitor Ethambutol Hydrochloride treatment response?

A4: While there are no established biomarkers specifically for Ethambutol Hydrochloride, monitoring serum uric acid levels could offer insights into treatment response. Studies show that long-term administration of Ethambutol Hydrochloride can reduce serum uric acid levels in hyperuricemic rats. [] This effect might be linked to EMB's potential influence on purine metabolism. []

Q5: What is the molecular formula and weight of Ethambutol Hydrochloride?

A5: The molecular formula of Ethambutol Hydrochloride is C10H24N2O2·2HCl, and its molecular weight is 277.23 g/mol. [, ]

Q6: What spectroscopic techniques are commonly employed to characterize Ethambutol Hydrochloride?

A6: Researchers often utilize a combination of spectroscopic methods to characterize Ethambutol Hydrochloride, including: * Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are useful for confirming the structure and studying polymorphic forms. [, , ] * Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps analyze functional groups and assess potential interactions with excipients in formulations. [, ]

Q7: What are the standard analytical methods for quantifying Ethambutol Hydrochloride in pharmaceutical formulations?

A7: Several analytical techniques have been developed and validated for accurate and reliable quantification of Ethambutol Hydrochloride, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. Different variations of HPLC are used, including: * HPLC with pre-column derivatization using reagents like phenylethyl isocyanate, enhancing sensitivity and selectivity for EMB detection. [, , , ] * HPLC with ultraviolet (UV) detection, a widely adopted method for its simplicity and cost-effectiveness. [, , , , , ] * HPLC with charged aerosol detection (CAD), offering enhanced sensitivity and a wider dynamic range compared to traditional UV detection. []

Q8: What are the challenges associated with formulating Ethambutol Hydrochloride?

A8: Ethambutol Hydrochloride presents inherent challenges in formulation development, primarily due to its: * High dose requirement, necessitating larger tablet sizes and potentially impacting patient compliance. [, ] * Poor flowability and compressibility, making it difficult to process into tablets with consistent weight and hardness. []

Q9: How can these formulation challenges be addressed?

A9: Researchers are exploring various strategies to enhance the processability and patient acceptability of Ethambutol Hydrochloride formulations. Some promising approaches include: * Spherical Agglomeration: This technique improves flow properties, compressibility, and packing characteristics, ultimately enhancing tablet manufacturing efficiency. [] * Effervescent Tablets: Formulating Ethambutol Hydrochloride as effervescent tablets can improve palatability and facilitate administration, particularly in pediatric patients. [] * Dry Powder Inhaler (DPI): Developing EMB formulations for DPI could offer targeted lung delivery, potentially improving therapeutic outcomes in pulmonary tuberculosis. []

Q10: What are the known toxicological concerns associated with Ethambutol Hydrochloride?

A10: The primary safety concern with Ethambutol Hydrochloride is its potential for ocular toxicity, particularly optic neuritis, which can lead to vision impairment. [, , ] Regular eye examinations are crucial during treatment to monitor for any signs of visual disturbances.

Q11: Are there any known mechanisms of resistance to Ethambutol Hydrochloride in Mycobacterium tuberculosis?

A11: Resistance to Ethambutol Hydrochloride can arise from mutations in the genes encoding arabinosyl transferases, the drug's primary target. [] These mutations reduce the enzyme's sensitivity to EMB, rendering the drug ineffective.

Q12: What are the key SHE (Safety, Health, and Environment) considerations for handling and disposal of Ethambutol Hydrochloride?

A12: While specific SHE regulations may vary depending on location and context, some general principles apply: * Handling: Use appropriate personal protective equipment (PPE) to minimize exposure during handling. * Disposal: Dispose of EMB and contaminated materials according to local regulations to prevent environmental contamination.

Q13: What are some of the emerging cross-disciplinary applications of Ethambutol Hydrochloride?

A13: Beyond its established role in tuberculosis treatment, Ethambutol Hydrochloride is being investigated for potential applications in other areas, including: * Hyperuricemia treatment: Research suggests that EMB might have a role in managing hyperuricemia by influencing purine metabolism. [, ] * Metal complexation: Studies exploring the interaction of Ethambutol Hydrochloride with metal ions like nickel and copper could lead to novel applications in areas like catalysis and materials science. []

Q14: What are some future directions for research on Ethambutol Hydrochloride?

A14: Future research on Ethambutol Hydrochloride could focus on: * Developing more patient-friendly formulations, such as taste-masked pediatric formulations or long-acting injectables, to improve adherence. [] * Elucidating the complete mechanism of action and identifying novel drug targets to combat emerging drug resistance. * Investigating potential off-target effects and drug interactions to optimize safety and efficacy profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。